Cas no 871329-53-2 ([5-(methoxycarbonyl)pyridin-3-yl]boronic acid)

[5-(Methoxycarbonyl)pyridin-3-yl]boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of the methoxycarbonyl group enhances its stability and reactivity, making it particularly valuable in pharmaceutical and agrochemical applications. This compound serves as a crucial intermediate for constructing complex heterocyclic frameworks, such as pyridine-based scaffolds. Its high purity and consistent performance ensure reliable results in catalytic transformations. Additionally, the boronic acid moiety allows for selective functionalization, enabling precise modifications in target molecules. Suitable for both research and industrial-scale synthesis, it offers a balance of reactivity and handling convenience.
[5-(methoxycarbonyl)pyridin-3-yl]boronic acid structure
871329-53-2 structure
Product Name:[5-(methoxycarbonyl)pyridin-3-yl]boronic acid
CAS No:871329-53-2
MF:C7H8BNO4
MW:180.953722000122
MDL:MFCD07363742
CID:719782
Update Time:2025-05-19

[5-(methoxycarbonyl)pyridin-3-yl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid
    • (5-methoxycarbonylpyridin-3-yl)boronic acid
    • [5-(METHOXYCARBONYL)PYRIDIN-3-YL]BORONIC ACID
    • 3-(Methoxycarbonyl)pyridine-5-boronic acid
    • 3-Pyridinecarboxylicacid, 5-borono-, 3-methyl ester
    • 5-(Methoxycarbonyl)pyridin-3-ylboronic acid
    • 5-(Methoxycarbonyl)pyridine-3-boronic acid
    • Methyl 5-Borononicotinate
    • AK133011
    • (5-METHOXYCARBONYL-3-PYRIDYL)BORONIC ACID
    • 5-(methoxycarbonyl)pyridin-3-ylboronicacid
    • PGTWAVVFCNTGCS-UHFFFAOYSA-N
    • ABBYPHARMA AP-
    • 3-Methyl 5-borono-3-pyridinecarboxylate (ACI)
    • 5-(Dihydroxyboryl)pyridine-3-carboxylic acid methyl ester
    • [5-(methoxycarbonyl)pyridin-3-yl]boronic acid
    • MDL: MFCD07363742
    • Inchi: 1S/C7H8BNO4/c1-13-7(10)5-2-6(8(11)12)4-9-3-5/h2-4,11-12H,1H3
    • InChI Key: PGTWAVVFCNTGCS-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=NC=C(B(O)O)C=1)=O

Computed Properties

  • Exact Mass: 181.05500
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Topological Polar Surface Area: 79.6

Experimental Properties

  • Density: 1.33
  • Melting Point: 102-108
  • Boiling Point: 377.2℃ at 760 mmHg
  • PSA: 79.65000
  • LogP: -1.45200

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[5-(methoxycarbonyl)pyridin-3-yl]boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:871329-53-2)5-(methoxycarbonyl)pyridin-3-ylboronicacid
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Additional information on [5-(methoxycarbonyl)pyridin-3-yl]boronic acid

Introduction to [5-(methoxycarbonyl)pyridin-3-yl]boronic Acid (CAS No. 871329-53-2)

[5-(methoxycarbonyl)pyridin-3-yl]boronic acid is a sophisticated organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 871329-53-2, features a pyridine core substituted with a methoxycarbonyl group and a boronic acid moiety. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of various biologically active compounds, particularly in the development of targeted therapeutics and advanced materials.

The boronic acid functional group in [5-(methoxycarbonyl)pyridin-3-yl]boronic acid plays a pivotal role in its reactivity and utility. Boronic acids are well-known for their ability to participate in various organic transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex molecular architectures. This reaction is particularly valuable in medicinal chemistry for the efficient synthesis of heterocyclic compounds, which often serve as key structural motifs in drug molecules.

Recent advancements in the pharmaceutical industry have highlighted the importance of boronic acids in the design of novel therapeutic agents. For instance, [5-(methoxycarbonyl)pyridin-3-yl]boronic acid has been utilized in the synthesis of inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammatory disorders. The methoxycarbonyl group appended to the pyridine ring not only enhances the stability of the boronic acid moiety but also provides additional functional handles for further chemical modifications.

The pyridine ring itself is a versatile scaffold that is frequently encountered in natural products and pharmacologically active compounds. Its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it an attractive component in drug design. In particular, pyridine derivatives have been extensively studied for their potential as ligands in metal-organic frameworks (MOFs) and as precursors to functional materials.

One of the most notable applications of [5-(methoxycarbonyl)pyridin-3-yl]boronic acid is in the field of drug discovery, where it serves as a crucial building block for constructing novel small-molecule inhibitors. For example, researchers have leveraged this compound to develop inhibitors of kinases, which are enzymes that play a central role in signal transduction pathways and are often dysregulated in cancer cells. The ability to precisely modulate kinase activity through small-molecule inhibitors has opened up new avenues for therapeutic intervention.

Moreover, the boronic acid functionality has been explored for its potential applications in materials science. Boronate esters derived from [5-(methoxycarbonyl)pyridin-3-yl]boronic acid have been investigated as components in polymer materials, where they contribute to enhanced thermal stability and mechanical properties. These materials are particularly relevant for applications requiring high performance under extreme conditions, such as aerospace and automotive industries.

The synthesis of [5-(methoxycarbonyl)pyridin-3-yl]boronic acid typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the functionalization of a pyridine derivative followed by introduction of the methoxycarbonyl group and subsequent conversion to the boronic acid using established synthetic protocols. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.

In conclusion, [5-(methoxycarbonyl)pyridin-3-yl]boronic acid (CAS No. 871329-53-2) is a multifaceted compound with significant potential across multiple domains of chemistry and materials science. Its unique structural features make it an invaluable tool for synthetic chemists and researchers working on cutting-edge therapeutics and advanced materials. As our understanding of its reactivity and applications continues to evolve, we can anticipate even more innovative uses emerging from this versatile molecule.

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Amadis Chemical Company Limited
(CAS:871329-53-2)5-(methoxycarbonyl)pyridin-3-ylboronicacid
A10374
Purity:99%/99%
Quantity:5g/25g
Price ($):215.0/753.0
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